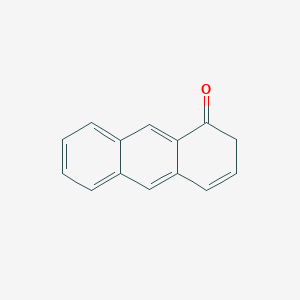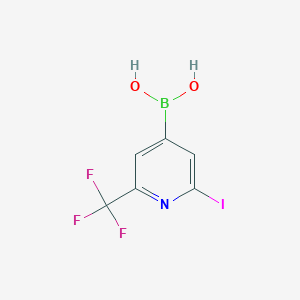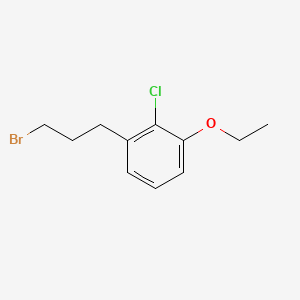
3-(Naphthalen-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a quinazolinone core with a naphthyl group at the 3-position and a thioxo group at the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in various scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 2-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiocarbonyl reagent, such as carbon disulfide or thiourea, to introduce the thioxo group at the 2-position. The reaction mixture is heated to facilitate the formation of the desired product, which is subsequently purified by recrystallization or column chromatography.
Industrial Production Methods
While the laboratory-scale synthesis of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is well-documented, industrial production methods are less commonly reported. the principles of green chemistry and process optimization can be applied to scale up the synthesis. This may involve the use of continuous flow reactors, solvent recycling, and the development of more efficient catalytic systems to enhance yield and reduce waste.
化学反应分析
Types of Reactions
3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes a variety of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyquinazolinones
Substitution: Nitro-naphthyl derivatives, halogenated naphthyl derivatives
科学研究应用
3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
作用机制
The mechanism of action of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. Additionally, the compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
相似化合物的比较
3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other similar compounds, such as:
Quinazolinones: These compounds share the quinazolinone core but may lack the naphthyl or thioxo groups. They exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
Naphthyl Derivatives: Compounds with a naphthyl group, such as naphthalene-2-ol, exhibit distinct chemical properties and applications in organic synthesis and materials science.
Thioxo Derivatives: Compounds containing a thioxo group, such as thioamides, are known for their reactivity and use in the synthesis of sulfur-containing heterocycles.
The uniqueness of 3-(naphthalen-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in the combination of these functional groups, which imparts a unique set of chemical and biological properties that are not observed in the individual components.
属性
CAS 编号 |
24282-95-9 |
|---|---|
分子式 |
C18H12N2OS |
分子量 |
304.4 g/mol |
IUPAC 名称 |
3-naphthalen-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H12N2OS/c21-17-15-7-3-4-8-16(15)19-18(22)20(17)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,22) |
InChI 键 |
LMFZRDWYYFGEON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4NC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




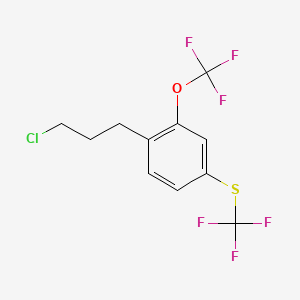



![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
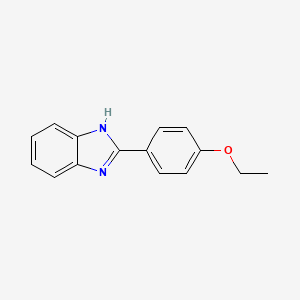
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)

